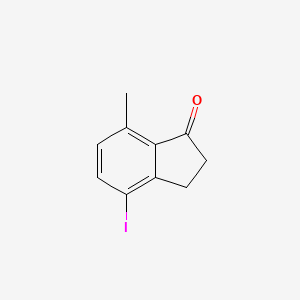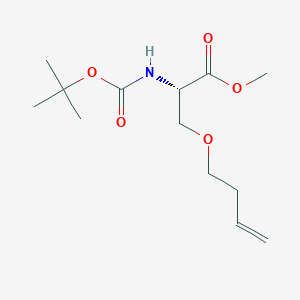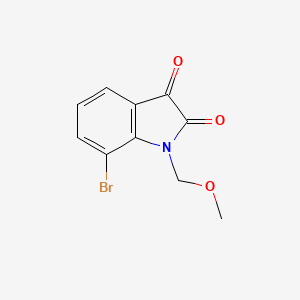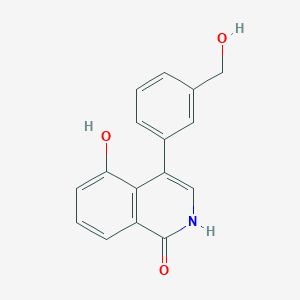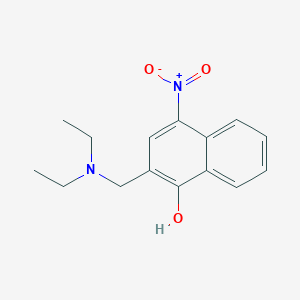![molecular formula C15H15NO4 B15065145 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one CAS No. 89193-38-4](/img/structure/B15065145.png)
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of furoquinolines This compound is characterized by its fused ring structure, which includes a furan ring and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with suitable reagents to form the desired furoquinoline structure . The reaction conditions often include the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of functionalized furoquinolines.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of furoquinolines.
2-Aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts: Potential antifungal agents with similar structural features.
Uniqueness
7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one is unique due to its fused furan-quinoline ring system and the presence of methoxy and methyl groups.
Eigenschaften
CAS-Nummer |
89193-38-4 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
7,8-dimethoxy-1,3-dimethyl-5H-furo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C15H15NO4/c1-7-13-9-5-11(18-3)12(19-4)6-10(9)16-15(17)14(13)8(2)20-7/h5-6H,1-4H3,(H,16,17) |
InChI-Schlüssel |
KUCDTTCEDQFQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC(=C(C=C3NC(=O)C2=C(O1)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



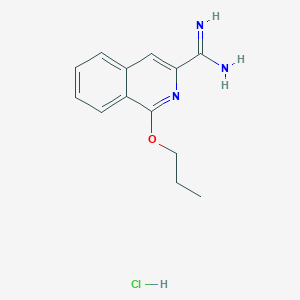
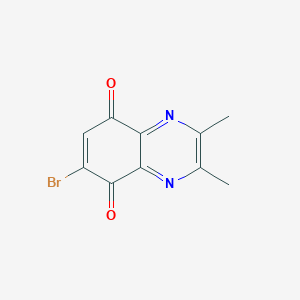


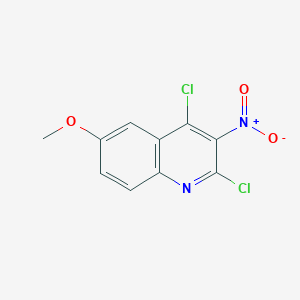
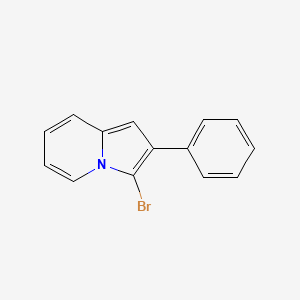
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
